

# Application Notes and Protocols for Studying Hsp90-Protein Interactions Using Celastrol

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## Compound of Interest

Compound Name: Hsp90-IN-19

Cat. No.: B12390406

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Disclaimer: The following application notes and protocols have been generated using Celastrol as a representative inhibitor of the Hsp90-co-chaperone interaction. The originally requested compound, "**Hsp90-IN-19**," could not be identified in publicly available scientific literature. Celastrol is a well-characterized natural product known to disrupt the protein-protein interaction (PPI) between Hsp90 and its co-chaperone Cdc37.

## Introduction

Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone essential for the stability and function of a wide array of "client" proteins, many of which are critical nodes in signaling pathways that drive cancer cell proliferation, survival, and metastasis.[1] The function of Hsp90 is intricately regulated by a cohort of co-chaperones that modulate its ATPase activity and client protein specificity. One such critical co-chaperone is Cdc37, which is primarily responsible for recruiting and loading protein kinase clients onto the Hsp90 machinery.[2]

The Hsp90-Cdc37 interaction represents a key nexus in cellular signaling and has emerged as an attractive target for therapeutic intervention. Disrupting this PPI offers a more selective approach to Hsp90 inhibition compared to traditional ATP-competitive inhibitors, potentially leading to fewer off-target effects.[2]

Celastrol, a pentacyclic triterpenoid, has been identified as a potent natural product inhibitor of the Hsp90-Cdc37 interaction.[3] It has been shown to bind to the C-terminal domain of Hsp90, leading to the disruption of the Hsp90-Cdc37 complex.[1][4] This, in turn, results in the degradation of Hsp90 client kinases, such as Akt and Cdk4, and subsequent inhibition of

downstream signaling pathways, ultimately leading to apoptosis and cell cycle arrest in cancer cells.[3][5]

These application notes provide detailed protocols for utilizing Celastrol to study the Hsp90-Cdc37 protein-protein interaction and its downstream cellular consequences.

## Data Presentation

### Quantitative Data for Celastrol

Table 1: In Vitro Antiproliferative Activity of Celastrol in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (μM)	Citation(s)
Panc-1	Pancreatic Cancer	16.15 ± 0.97	[6]
MiaPaca-2	Pancreatic Cancer	7.31 ± 0.33	[6]
BxPc-3	Pancreatic Cancer	7.79 ± 0.81	[6]
Capan-2	Pancreatic Cancer	11.46 ± 0.83	[6]
HepG-2	Liver Cancer	1.23	[7]
MGC803	Gastric Cancer	0.35	[7]
A549	Lung Cancer	5.34	[7]
BEL-7402	Hepatocellular Carcinoma	0.79	[7]
AGS	Gastric Cancer	3.77	[8][9]
HCT-116	Colon Cancer	0.32	[10]
LNCaP	Prostate Cancer	0.05 - 1	[11]
DU145	Prostate Cancer	0.05 - 1	[11]
PC3	Prostate Cancer	0.05 - 1	[11]
MCF-7	Breast Cancer	20.0 ± 1.2 (for compound 8c, a derivative)	[2]
SK-N-MC	Ewing Sarcoma	12.8 ± 0.9 (for compound 8c, a derivative)	[2]
THP-1	Leukemia	33.9 ± 8.5 (for compound 8c, a derivative)	[2]

Table 2: Biochemical Activity of Celastrol

Assay	Effect	Concentration	Citation(s)
Hsp90-Cdc37 Interaction Disruption (GST Pull-down)	Moderate effect	1 $\mu$ M	[1]
Hsp90-Cdc37 Interaction Disruption (GST Pull-down)	>70% inhibition	10 $\mu$ M	[1]
Hsp90-Cdc37 Interaction Disruption (GST Pull-down)	Complete abrogation	100 $\mu$ M	[1]
Hsp90 ATPase Activity	Inhibition	Concentration- dependent	[1]

## Experimental Protocols

### Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Hsp90-Cdc37 Interaction in Cells

This protocol details the steps to determine if Celastrol disrupts the interaction between Hsp90 and Cdc37 within a cellular context.

Materials:

- Cancer cell line of interest (e.g., Panc-1, H1299)
- Celastrol (dissolved in DMSO)
- Cell lysis buffer (e.g., NP-40 lysis buffer) with protease inhibitors
- Anti-Hsp90 antibody for immunoprecipitation
- Anti-Cdc37 antibody for Western blotting
- Protein A/G agarose beads

- SDS-PAGE gels and Western blotting reagents

Procedure:

- Cell Treatment: Seed cells and allow them to adhere overnight. Treat the cells with varying concentrations of Celastrol (e.g., 0, 1, 5, 10  $\mu$ M) or a vehicle control (DMSO) for a specified time (e.g., 12-24 hours).<sup>[3][12]</sup>
- Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
- Immunoprecipitation:
  - Pre-clear the cell lysates by incubating with protein A/G agarose beads.
  - Incubate the pre-cleared lysates with an anti-Hsp90 antibody overnight at 4°C with gentle rotation.
  - Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
- Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specific binding proteins.
- Elution and Western Blotting:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
  - Probe the membrane with an anti-Cdc37 antibody to detect the amount of Cdc37 co-immunoprecipitated with Hsp90.
  - Also, probe for Hsp90 to ensure equal immunoprecipitation in all samples.
- Analysis: A decrease in the amount of co-immunoprecipitated Cdc37 in Celastrol-treated samples compared to the control indicates disruption of the Hsp90-Cdc37 interaction.

## Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation

This protocol is used to assess the downstream effect of Hsp90-Cdc37 disruption, which is the degradation of Hsp90 client kinases.

### Materials:

- Cancer cell line of interest
- Celastrol
- Cell lysis buffer with protease and phosphatase inhibitors
- Primary antibodies against Hsp90 client proteins (e.g., Akt, Cdk4, EGFR) and a loading control (e.g., actin)
- Secondary antibodies and ECL detection reagents

### Procedure:

- Cell Treatment: Treat cells with various concentrations of Celastrol for 24 hours.[\[12\]](#)
- Protein Extraction: Lyse the cells and quantify the protein concentration.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF membrane.
  - Probe the membrane with primary antibodies against client proteins like Akt and Cdk4.
  - Probe with an antibody against a loading control to ensure equal protein loading.
- Analysis: A dose-dependent decrease in the levels of client proteins in Celastrol-treated cells indicates that the disruption of the Hsp90-Cdc37 interaction leads to their degradation.

## Protocol 3: In Vitro GST Pull-Down Assay for Hsp90-Cdc37 Interaction

This in vitro assay directly assesses the effect of Celastrol on the binding of purified Hsp90 and Cdc37 proteins.<sup>[1]</sup>

### Materials:

- Purified GST-tagged Cdc37
- Purified His-tagged Hsp90
- Glutathione-Sepharose beads
- Binding buffer
- Wash buffer
- Elution buffer
- Celastrol

### Procedure:

- Incubation of GST-Cdc37 with Beads: Incubate purified GST-Cdc37 with Glutathione-Sepharose beads to allow binding.
- Washing: Wash the beads to remove unbound GST-Cdc37.
- Binding of Hsp90: Add purified His-Hsp90 to the beads and incubate in the presence of varying concentrations of Celastrol or DMSO.
- Washing: Wash the beads extensively to remove unbound Hsp90.
- Elution and Analysis: Elute the bound proteins and analyze by SDS-PAGE and Western blotting using an anti-His antibody to detect Hsp90.

- Analysis: A reduction in the amount of Hsp90 pulled down in the presence of Celastrol demonstrates its direct inhibitory effect on the Hsp90-Cdc37 interaction.

## Protocol 4: Hsp90 ATPase Activity Assay

This protocol measures the effect of Celastrol on the ATPase activity of Hsp90.[\[1\]](#)

Materials:

- Purified Hsp90 protein
- Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 20 mM KCl, 6 mM MgCl<sub>2</sub>)
- ATP
- Enzyme-coupled system (pyruvate kinase/lactic dehydrogenase)
- NADH
- PEP
- Celastrol

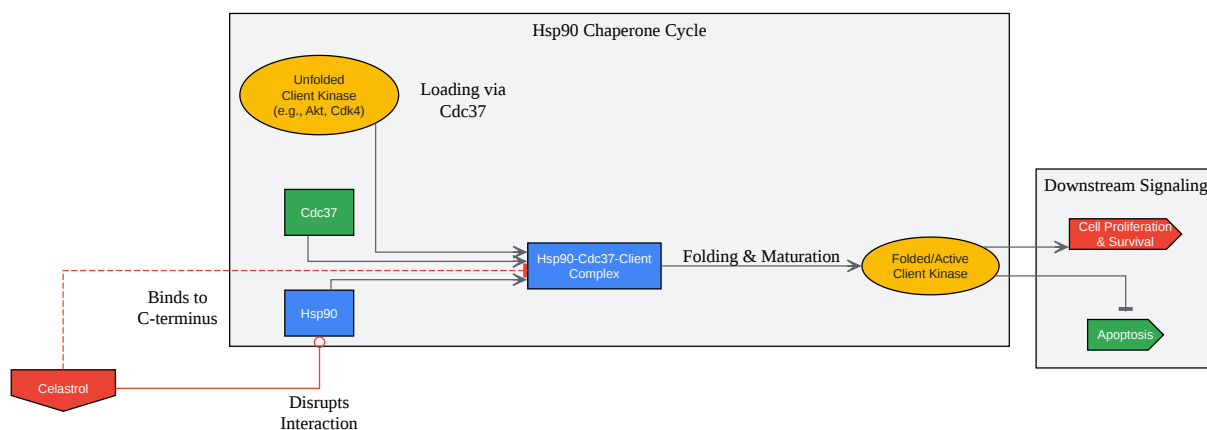
Procedure:

- Reaction Setup: In a microplate, combine the reaction buffer, ATP, NADH, PEP, and the pyruvate kinase/lactic dehydrogenase enzyme mix.
- Addition of Inhibitor: Add different concentrations of Celastrol or DMSO to the reaction mixture.
- Initiation of Reaction: Start the reaction by adding purified Hsp90 protein.
- Measurement: Measure the decrease in absorbance at 340 nm over time at 37°C. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis by Hsp90.
- Analysis: Compare the ATPase activity in the presence of Celastrol to the control to determine the inhibitory effect.



## Visualizations

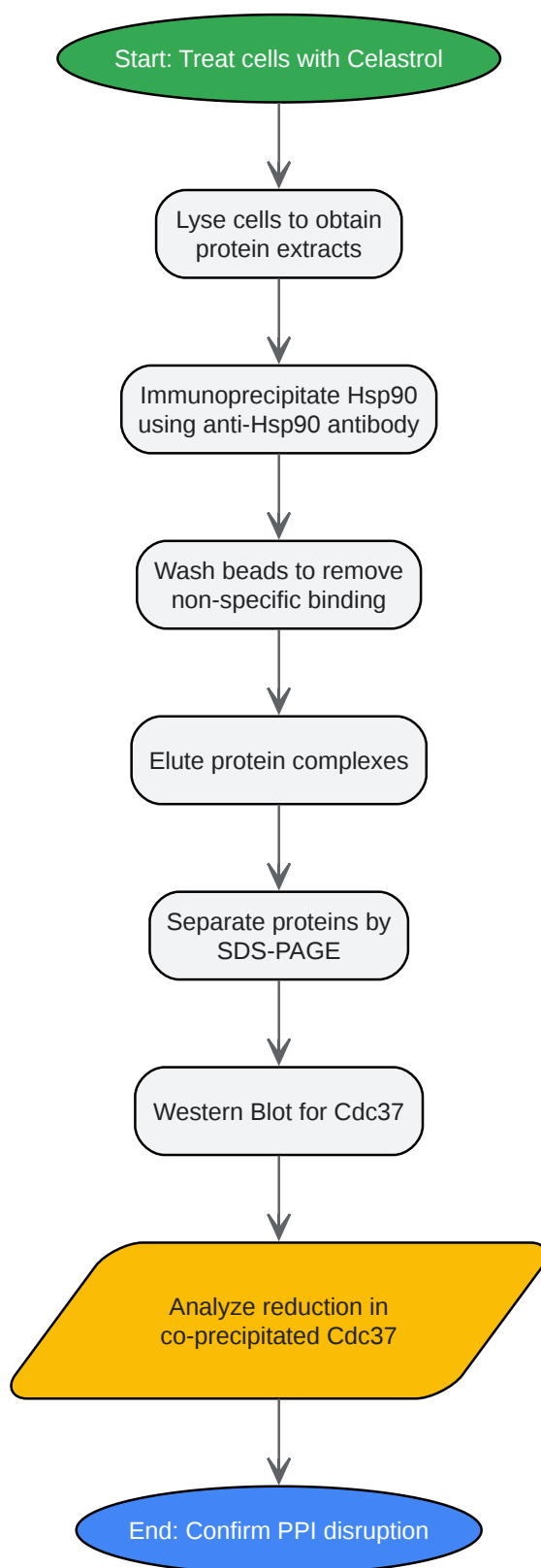
### Signaling Pathway Diagram



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Caption: Hsp90-Cdc37 Signaling Pathway and Inhibition by Celastrol.

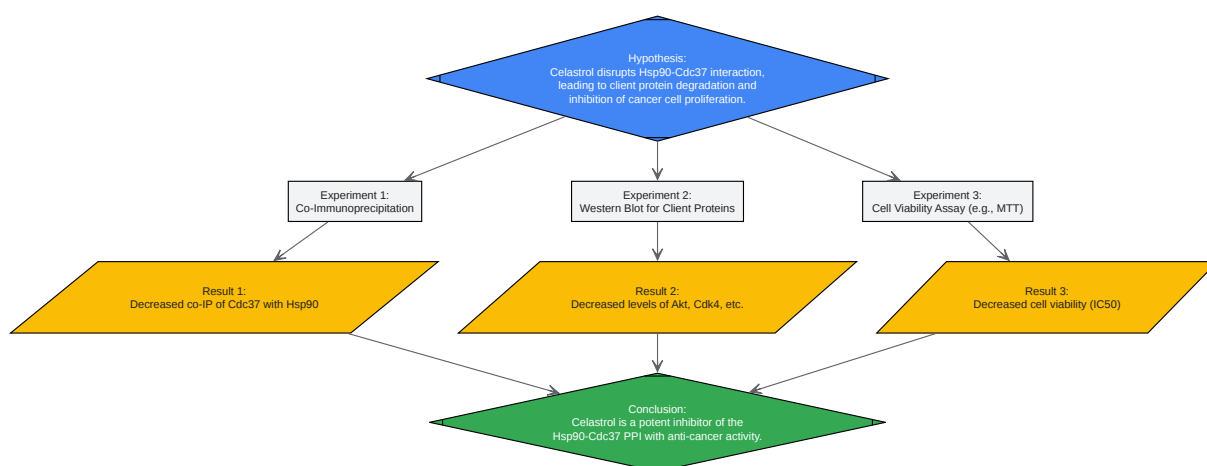
### Experimental Workflow Diagram



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Caption: Co-Immunoprecipitation Workflow for Studying Hsp90-Cdc37 PPI.

## Logical Relationship Diagram



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Caption: Logical Flow of Experiments to Validate Celastrol's Mechanism.

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